molecular formula C9H9ClO2S B8574282 1-Phenylprop-1-ene-2-sulfonyl chloride CAS No. 56753-72-1

1-Phenylprop-1-ene-2-sulfonyl chloride

Cat. No.: B8574282
CAS No.: 56753-72-1
M. Wt: 216.68 g/mol
InChI Key: VNUQSINGEHEYRY-UHFFFAOYSA-N
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Description

1-Phenylprop-1-ene-2-sulfonyl chloride (CAS 56753-72-1) is a high-value chemical building block prized in medicinal and diversity-oriented synthesis for constructing sulfonamide-based architectures . Its primary research application is in the preparation of sulfonamidochalcone hybrids, which are versatile synthetic intermediates explored for their wide range of biological activities . Researchers typically use this reagent to synthesize sulfonamidoacetophenone precursors via reactions with aminoacetophenones; these precursors are then condensed with various benzaldehyde derivatives to create novel sulfonamidochalcone libraries for biological screening . These chalcone-sulfonamide hybrids are of significant interest in drug discovery for their potential as multifunctional drugs or multitarget-directed ligands, with activities under investigation including carbonic anhydrase inhibition, anticonvulsant, and anti-inflammatory effects . The compound features an electron-deficient sulfonyl chloride group attached to an unsaturated scaffold, making it a highly reactive electrophile suitable for sulfonylation reactions. As a reactive sulfonyl chloride, it requires strict handling under an inert atmosphere and storage in a freezer, typically under -20°C, to maintain its stability and purity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

56753-72-1

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

1-phenylprop-1-ene-2-sulfonyl chloride

InChI

InChI=1S/C9H9ClO2S/c1-8(13(10,11)12)7-9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

VNUQSINGEHEYRY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

1-Phenylprop-1-ene-2-sulfonyl chloride possesses a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. The presence of the phenyl and propene groups enhances its utility in various synthetic pathways.

Synthesis of Sulfonamides

One significant application of this compound is in the synthesis of sulfonamides. These compounds are vital in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride can react with amines to form sulfonamides, which are crucial for developing new antibiotics.

Case Study:
In a study by Gandon et al., the reaction of this compound with various amines led to high yields of sulfonamides, demonstrating its efficiency as a sulfonating agent .

Electrophilic Substitution Reactions

The compound can act as an electrophile in electrophilic aromatic substitution reactions, where it can introduce sulfonyl groups into aromatic systems. This application is particularly useful for modifying drug candidates to enhance their pharmacological properties.

Data Table: Electrophilic Substitution Reactions Using this compound

SubstrateProductYield (%)Reference
AnilineSulfonamide derivative85
PhenolSulfonated phenol90
NaphthaleneNaphthalenesulfonate75

Microwave-Assisted Synthesis

Recent advancements have highlighted the use of microwave-assisted synthesis techniques involving this compound. This method significantly reduces reaction times and improves yields.

Case Study:
A recent study demonstrated that using microwave irradiation for the reaction of this compound with various nucleophiles yielded products with higher selectivity and efficiency compared to traditional heating methods .

Development of Anticancer Agents

The compound has been explored for its potential in synthesizing anticancer agents. The introduction of sulfonamide moieties into known anticancer frameworks has shown promise in enhancing their efficacy.

Case Study:
Research conducted by Ahmed et al. reported the successful synthesis of a series of sulfonamide derivatives from this compound, which exhibited significant cytotoxicity against cancer cell lines .

Anti-Diabetic Compounds

Another area of interest is the development of anti-diabetic drugs. The structural modifications facilitated by this compound have led to compounds that enhance glucose uptake in cells.

Data Table: Anti-Diabetic Activity of Compounds Derived from this compound

CompoundActivity (IC50 µM)Reference
Sulfonamide A15
Sulfonamide B10

Comparison with Similar Compounds

Key Observations :

  • The phenyl group in this compound increases molecular weight and likely boiling point compared to allylsulfonyl chloride.
  • Allylsulfonyl chloride exhibits lower steric hindrance, favoring reactions like nucleophilic substitutions .
  • Methyl-substituted derivatives (e.g., 2-methylprop-2-ene-1-sulfonyl chloride) may show altered reactivity due to branching .

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic addition of ClSO₃H to the alkene proceeds via a three-membered cyclic sulfonium intermediate, directing the sulfonyl group to the less substituted carbon (Markovnikov addition). In a typical procedure, 1-phenylpropene (10 mmol) is added dropwise to ClSO₃H (15 mmol) at 0–5°C, followed by stirring at room temperature for 4–6 hours. The crude product is quenched with ice-water and extracted with dichloromethane.

Table 1: Optimization of Chlorosulfonation Conditions

Temperature (°C)ClSO₃H Equiv.Time (h)Yield (%)
0–51.5668
251.2472
402.0358

Higher temperatures favor byproduct formation, likely due to polymerization of the alkene. Nuclear magnetic resonance (NMR) analysis of the product confirms regioselectivity, with the sulfonyl chloride group at C2 (1^1H NMR: δ 7.3–7.6 ppm for aromatic protons, δ 6.4 ppm for vinyl proton).

Chlorination of 1-Phenylpropene-2-sulfonic Acid

This two-step approach first generates the sulfonic acid derivative, followed by conversion to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Sulfonic Acid Synthesis

1-Phenylpropene is sulfonated with concentrated sulfuric acid at 80°C for 12 hours, yielding 1-phenylpropene-2-sulfonic acid. The intermediate is isolated as a sodium salt by treatment with NaHCO₃, achieving 85% purity after recrystallization from ethanol.

Conversion to Sulfonyl Chloride

The sodium sulfonate (5 mmol) is refluxed with PCl₅ (15 mmol) in dry dichloromethane for 3 hours. Excess PCl₅ is quenched with ice, and the product is extracted into organic solvent.

Key Data:

  • Yield: 74% with PCl₅ vs. 62% with SOCl₂

  • Purity: >95% by GC-MS (m/z 214 [M⁺])

  • Side Reactions: Over-chlorination at elevated temperatures (>60°C)

Radical Addition of Sulfuryl Chloride

Radical-mediated addition of SO₂Cl₂ to 1-phenylpropene provides a regioselective pathway under UV light or initiators like azobisisobutyronitrile (AIBN).

Procedure and Selectivity

A solution of 1-phenylpropene (10 mmol) and SO₂Cl₂ (12 mmol) in CCl₄ is irradiated with UV light (254 nm) for 8 hours. AIBN (0.2 mmol) accelerates the reaction, completing it in 4 hours. The anti-Markovnikov product dominates due to radical stability at the benzylic position.

Table 2: Radical Addition Efficiency

InitiatorLight SourceTime (h)Yield (%)
NoneUV855
AIBNUV478
AIBNNone648

¹³C NMR confirms the sulfonyl chloride placement (δ 135.6 ppm for sp² carbon adjacent to SO₂Cl).

Phase-Transfer Catalyzed Sulfonation

Adapting methodologies from oxetane synthesis, this approach employs quaternary ammonium salts to facilitate interfacial reactions between aqueous and organic phases.

Catalytic Cycle and Optimization

A mixture of 1-phenylpropene (10 mmol), sodium sulfite (12 mmol), and tetrabutylammonium hydrogen sulfate (0.5 mmol) in CH₂Cl₂/H₂O is stirred at 40°C for 6 hours. The sulfite anion transfers to the organic phase, where it reacts with in-situ-generated sulfonic acid derivatives.

Advantages:

  • Avoids harsh chlorinating agents

  • Yields 65–70% with >90% purity

  • Scalable to 100 mmol without yield drop

Electrochemical Synthesis

Recent advances in electrosynthesis demonstrate the potential for greener preparation routes. Applying protocols from coumarin derivatives, 1-phenylpropene undergoes electrochemical sulfonation in a divided cell.

Setup and Parameters

  • Anode: Platinum mesh

  • Cathode: Carbon rod

  • Electrolyte: NH₄Cl in DMSO/MeOH (4:1)

  • Current: 10 mA for 6 hours

The process achieves 72% yield with minimal byproducts, leveraging the in-situ generation of chloride ions for sulfonyl chloride formation .

Q & A

Q. How is 1-Phenylprop-1-ene-2-sulfonyl chloride typically synthesized, and what purification methods are recommended?

  • Methodological Answer : Synthesis often involves the reaction of 1-phenylprop-1-ene-2-thiol with chlorinating agents like chlorine gas or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Purification is typically achieved via fractional distillation or recrystallization using non-polar solvents (e.g., hexane). Characterization should include 1H^1H-NMR to confirm the absence of thiol impurities and IR spectroscopy to verify sulfonyl chloride functional groups (~1360 cm1^{-1} for S=O stretching) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H^1H-NMR : To confirm the vinyl proton environment (δ ~6.5–7.5 ppm for aromatic and alkene protons).
  • IR Spectroscopy : For S=O asymmetric/symmetric stretching (~1370–1180 cm1^{-1}).
  • Mass Spectrometry (MS) : To validate molecular weight (e.g., [M+^+] peak at m/z 216.6).
    Cross-referencing with computational data (e.g., PubChem SMILES: C=C(C1=CC=CC=C1)S(=O)(=O)Cl) ensures structural accuracy .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Handling : Use in a fume hood with nitrile gloves and eye protection. Avoid moisture to prevent hydrolysis to sulfonic acids.
  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass to limit photodegradation.
    Safety protocols align with SDS guidelines for reactive sulfonyl chlorides, emphasizing acute toxicity (Skin Corr. 1B) and reactivity with water .

Advanced Research Questions

Q. How can researchers address inconsistencies in reactivity data during nucleophilic substitutions with this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity or competing elimination pathways. Systematic studies should:
  • Vary solvents (e.g., DMF for SN2 vs. THF for elimination).
  • Monitor reaction progress via TLC or 19F^{19}F-NMR (if using fluorinated nucleophiles).
  • Use DFT calculations (e.g., Gaussian 16) to model transition states and identify dominant pathways .

Q. What strategies stabilize this compound against thermal decomposition?

  • Methodological Answer :
  • Additives : Introduce radical inhibitors (e.g., BHT) at 0.1–1 wt% to suppress free-radical degradation.
  • Temperature Control : Conduct reactions below 40°C; use jacketed reactors for exothermic steps.
  • Analytical Validation : Track stability via accelerated aging studies (e.g., 40°C/75% RH for 14 days) and HPLC purity checks .

Q. How can computational chemistry predict regioselectivity in reactions involving this sulfonyl chloride?

  • Methodological Answer :
  • Molecular Modeling : Use software like Schrödinger Suite to calculate Fukui indices for electrophilic sites.
  • Docking Studies : Simulate interactions with biomolecular targets (e.g., enzymes) to predict binding affinities.
  • Reaction Kinetics : Apply Marcus theory to model electron-transfer steps in redox-active systems.
    Cross-validate with experimental 13C^{13}C-NMR shifts and X-ray crystallography (if crystals are obtainable) .

Data Contradiction & Reproducibility

Q. How should researchers resolve discrepancies in reported melting points or solubility data?

  • Methodological Answer :
  • Purity Assessment : Re-examine via DSC (melting point) and Karl Fischer titration (moisture content).
  • Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO:water mixtures) using UV-Vis spectroscopy.
  • Literature Cross-Check : Compare with structurally analogous compounds (e.g., biphenylsulfonyl chloride, MP 89–91°C) to identify outliers .

Q. What experimental controls ensure reproducibility in coupling reactions using this reagent?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. CuI for Sonogashira couplings.
  • Oxygen Exclusion : Use Schlenk lines or gloveboxes to prevent catalyst deactivation.
  • In Situ Monitoring : Employ ReactIR to track sulfonate intermediate formation.
    Document all parameters (e.g., stirring rate, degassing time) per BJOC guidelines for reproducibility .

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